molecular formula C16H8O3 B1606987 Indeno[1,2-c]isochromene-5,11-dione CAS No. 5651-60-5

Indeno[1,2-c]isochromene-5,11-dione

Cat. No.: B1606987
CAS No.: 5651-60-5
M. Wt: 248.23 g/mol
InChI Key: HVRWJPNEHHBGGY-UHFFFAOYSA-N
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Description

Indeno[1,2-c]isochromene-5,11-dione is a chemical compound with the molecular formula C16H8O3. It is known for its unique structure, which consists of fused indene and isochromene rings.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indeno[1,2-c]isochromene-5,11-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of chlorobenzene as a solvent to grow single crystals of the compound . The reaction conditions often require precise control of temperature and pH to ensure the correct formation of the desired product.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the scalability of the synthesis process is crucial for potential commercial applications. The use of high-purity reagents and advanced purification techniques is essential to achieve the desired quality and yield of this compound .

Chemical Reactions Analysis

Types of Reactions: Indeno[1,2-c]isochromene-5,11-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Indeno[1,2-c]isochromene-5,11-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of indeno[1,2-c]isochromene-5,11-dione involves its interaction with molecular targets such as topoisomerase I. This enzyme is crucial for DNA replication and transcription. By inhibiting topoisomerase I, this compound can prevent the replication of cancer cells, leading to their death . The compound’s ability to form stable complexes with DNA further enhances its anticancer properties.

Comparison with Similar Compounds

  • Indeno[1,2-b]isochromene-5,11-dione
  • Indeno[2,1-c]isochromene-5,11-dione
  • Indeno[1,2-a]isochromene-5,11-dione

Comparison: Indeno[1,2-c]isochromene-5,11-dione is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. Compared to its analogs, it exhibits different reactivity and biological activity, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

indeno[1,2-c]isochromene-5,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8O3/c17-14-10-6-2-3-7-11(10)15-13(14)9-5-1-4-8-12(9)16(18)19-15/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRWJPNEHHBGGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C4=CC=CC=C4C3=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80205056
Record name Indeno(1,2-c)isochromene-5,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80205056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5651-60-5
Record name Indeno(1,2-c)isochromene-5,11-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005651605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC102064
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102064
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Indeno(1,2-c)isochromene-5,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80205056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name INDENO(1,2-C)ISOCHROMENE-5,11-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UPC5E8CVE7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Sodium methoxide (40 mL of a 4 M methanolic solution) was added to a solution of 2-carboxybenzaldehyde 1d (1.000 g, 7.455 mmol) and phthalide 2d (1.119 g, 7.455 mmol) in ethyl acetate (20 mL). The solution was heated at 65° C. for 18 h, concentrated, and acidified with concd HCl. The resulting mixture was diluted with benzene (125 mL), TsOH (100 mg) was added, and the solution was heated for 7 h at reflux in a flask affixed with a Dean-Stark trap. The solution was cooled to room temperature, concentrated, diluted with CHCl3 (150 mL), and washed with sat NaHCO3 (3×50 mL) and sat NaCl (50 mL). The organic layer was dried over sodium sulfate and concentrated to provide indenobenzopyran 4d as an orange solid (1.583 g, 86%): mp 258-259° C. (published mp 257° C.). 1H NMR (CDCl3) δ 8.40 (d, J=8.56 Hz, 1 H), 8.32 (d, J=7.93 Hz, 1H), 7.84-7.79 (m, 1 H), 7.61-7.39 (m, 5 H). Additional details regarding the synthesis of compound 8 are found in Pailer et al., Monatsh Chem., 92:1037-47 (1961), the synthetic disclosure of which is incorporated herein by reference.
Name
Sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
methanolic solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.119 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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